molecular formula C9H19NO B13196206 1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol

1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol

Cat. No.: B13196206
M. Wt: 157.25 g/mol
InChI Key: LVHVPIUWCXRZLP-UHFFFAOYSA-N
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Description

1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol is a secondary alcohol featuring a cyclohexyl ring substituted with an aminomethyl group at the 1-position and a hydroxyl group on the first carbon of the ethan-1-ol moiety. The aminomethyl group enhances polarity and may influence biological activity, while the cyclohexyl ring contributes to lipophilicity and conformational stability.

Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

1-[1-(aminomethyl)cyclohexyl]ethanol

InChI

InChI=1S/C9H19NO/c1-8(11)9(7-10)5-3-2-4-6-9/h8,11H,2-7,10H2,1H3

InChI Key

LVHVPIUWCXRZLP-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCCCC1)CN)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of the corresponding ketone precursor using reducing agents such as sodium borohydride or lithium aluminum hydride . The reaction is typically carried out in anhydrous solvents like tetrahydrofuran or ethanol under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is often conducted in the presence of metal catalysts such as palladium or platinum on carbon supports . The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation with metal catalysts.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Substituted cyclohexane derivatives.

Scientific Research Applications

Potential Applications

Given the limited information on 1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol, we can infer potential applications based on its structural similarity to other compounds and the general reactivity of its functional groups.

  • Synthesis of complex organic molecules this compound can serve as an intermediate.
  • Potential biological activity It can be investigated for interactions with biomolecules.
  • Drug development It can be explored for potential therapeutic properties.
  • Production of specialty chemicals and materials It can be utilized in industrial applications.

Chemical Reactions

This compound can undergo several types of chemical reactions due to the presence of hydroxyl and aminomethyl groups:

  • Oxidation The hydroxyl group can be oxidized to form a ketone. Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
  • Reduction The compound can be reduced further to form different derivatives. Sodium borohydride or lithium aluminum hydride in anhydrous solvents can be used.
  • Substitution The aminomethyl group can participate in nucleophilic substitution reactions. Alkyl halides or acyl chlorides in the presence of a base can be used.

Further Research

Comparison with Similar Compounds

2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol (CAS 1384429-71-3)

  • Structure : Differs in hydroxyl position (C2 vs. C1 in the target compound).
  • Molecular Formula: C₉H₁₉NO.
  • Molecular Weight : 157.26 g/mol.
  • Key Properties : Registered in PubChem (CID 58669066) and available as a high-purity reagent. Its synthesis and characterization data are well-documented, with IR spectra confirming primary amine (N–H stretch at 3327 cm⁻¹) and alcohol functionalities .
  • Applications : Used as a versatile scaffold in drug discovery due to its amine and alcohol functional groups.

1-Cyclohexylethanol

  • Structure: Lacks the aminomethyl group but shares the cyclohexyl-ethanol backbone.
  • Molecular Formula : C₈H₁₆O.
  • Molecular Weight : 128.21 g/mol.
  • Reactivity: In manganese-catalyzed reactions, 1-cyclohexylethanol undergoes cyclization to yield cyclohexyl products with good yields (~70–80%) but low diastereoselectivity (e.g., 55:16:10:19 ratio in some cases) .
  • Applications : Intermediate in organic synthesis for cycloalkane production.

1-(4-Hydroxyphenyl)ethan-1-ol

  • Structure: Aromatic ethanol derivative with a para-hydroxyphenyl group.
  • Molecular Formula : C₈H₁₀O₂.
  • Molecular Weight : 138.16 g/mol.
  • Synthesis: Produced via enantioselective biocatalytic reduction of 4′-hydroxyacetophenone using alcohol dehydrogenases, achieving >95% conversion and >99% enantiomeric excess .
  • Applications : Chiral building block in pharmaceuticals.

N-[1-(Aminomethyl)cyclohexyl]-N-ethyl-N-methylamine (CAS 363626-93-1)

  • Structure: Replaces the ethanol group with ethyl and methyl amines.
  • Molecular Formula : C₁₀H₂₂N₂.
  • Molecular Weight : 170.30 g/mol.
  • Discontinued commercial availability limits current applications .

2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol

  • Structure: Substitutes aminomethyl with hydroxymethyl.
  • Molecular Formula : C₉H₁₈O₂.
  • Molecular Weight : 158.24 g/mol.
  • Applications : Used in polymer and cosmetic industries due to its diol structure .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications Reference ID
2-[1-(Aminomethyl)cyclohexyl]ethan-1-ol C₉H₁₉NO 157.26 Primary amine, Alcohol Drug discovery
1-Cyclohexylethanol C₈H₁₆O 128.21 Alcohol Organic synthesis
1-(4-Hydroxyphenyl)ethan-1-ol C₈H₁₀O₂ 138.16 Phenol, Alcohol Chiral intermediates
N-[1-(Aminomethyl)cyclohexyl]-N-ethyl-N-methylamine C₁₀H₂₂N₂ 170.30 Tertiary amine Catalysis (discontinued)
2-[1-(Hydroxymethyl)cyclohexyl]ethan-1-ol C₉H₁₈O₂ 158.24 Diol Polymers, Cosmetics

Research Findings and Key Differences

  • Reactivity: The presence of the aminomethyl group in 2-[1-(aminomethyl)cyclohexyl]ethan-1-ol enhances its utility in peptide coupling and bioactivity studies compared to non-aminated analogs like 1-cyclohexylethanol .
  • Synthetic Efficiency: Biocatalytic routes for aromatic ethanols (e.g., 1-(4-hydroxyphenyl)ethan-1-ol) achieve superior enantioselectivity (>99% ee) compared to transition-metal-catalyzed cyclizations of aliphatic alcohols, which often suffer from poor diastereoselectivity .
  • Functional Group Impact: Hydroxymethyl-substituted analogs (e.g., 2-[1-(hydroxymethyl)cyclohexyl]ethan-1-ol) exhibit higher hydrophilicity, making them suitable for aqueous formulations, whereas aminomethyl derivatives are more reactive in nucleophilic substitutions .

Biological Activity

1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol, also known as a derivative of cyclohexylamine, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include an aminomethyl group and a hydroxyl functional group. These components suggest possible interactions with biological systems, particularly in the context of neurotransmission and other physiological processes.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets within biological systems. Studies indicate that the aminomethyl group can engage in hydrogen bonding or electrostatic interactions with receptors or enzymes, influencing their activity. The hydroxyl group may enhance solubility and bioavailability, facilitating its therapeutic potential.

Biological Activity and Pharmacological Effects

Research has shown that compounds structurally similar to this compound often exhibit significant pharmacological effects, including:

  • Neurotransmitter Modulation : The aminomethyl group suggests potential activity as a modulator of neurotransmitters, which could lead to applications in treating neurological disorders.
  • Analgesic Properties : Similar compounds have demonstrated pain-relieving effects, indicating that this compound may also possess analgesic properties.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory activity, making it a candidate for conditions characterized by inflammation .

Case Studies and Research Findings

Several studies have explored the biological activities associated with related compounds:

  • Gabapentin : A well-known derivative of 1-(aminomethyl)-cyclohexaneacetic acid, gabapentin has been extensively studied for its efficacy in treating neuropathic pain and epilepsy. It functions by modulating neurotransmitter release through its action on voltage-gated calcium channels .
  • Receptor Interaction Studies : Research indicates that compounds with similar structures often interact with GABA receptors and NMDA receptors, suggesting potential applications in managing anxiety and seizure disorders .
  • Synthesis and Biological Evaluation : Various synthetic routes to obtain this compound have been developed, leading to evaluations of their pharmacological profiles in preclinical models. These studies focus on assessing the compound's efficacy in modulating pain pathways and its safety profile .

Comparative Analysis of Similar Compounds

The following table summarizes key characteristics of compounds related to this compound:

Compound NameStructureUnique FeaturesBiological Activity
GabapentinGabapentin StructureGABA derivativeAnticonvulsant, analgesic
2-[1-(Aminomethyl)cyclohexyl]-N-methylacetamideStructureContains acetamide moietyNeuroprotective effects
N-cyclohexyl-N-methylacetamide-Lacks aminomethyl groupDifferent receptor interactions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[1-(Aminomethyl)cyclohexyl]ethan-1-ol?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

Cyclohexane Ring Formation : Use Diels-Alder reactions or catalytic hydrogenation of benzene derivatives to generate the cyclohexane backbone .

Aminomethylation : Introduce the aminomethyl group via reductive amination of a ketone intermediate (e.g., using NaBH₃CN or H₂/Pd-C) .

Ethanol Moiety Addition : Employ nucleophilic substitution (SN2) or Grignard reactions to attach the ethan-1-ol group. For example, react a cyclohexylmethyl halide with ethylene oxide under basic conditions .
Key Considerations: Solvent polarity (e.g., THF for Grignard), temperature control (0–25°C for amination), and stoichiometric ratios to minimize byproducts.

Q. How can the purity and structural integrity of the compound be validated?

  • Methodological Answer : Use a combination of:

NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the cyclohexyl, aminomethyl, and ethanol groups (e.g., δ ~1.5 ppm for cyclohexyl protons, δ ~3.4 ppm for -CH₂-NH₂) .

Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion peak (C₉H₁₉NO, expected m/z ~157.15) .

X-ray Diffraction (XRD) : For crystalline derivatives, XRD provides definitive stereochemical confirmation .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts (e.g., BINAP-Ru complexes) during hydrogenation to control cyclohexane ring conformation .
  • Steric Effects : Bulky protecting groups (e.g., tert-butoxycarbonyl, BOC) on the aminomethyl group can direct regioselectivity during ethanol moiety addition .
  • Temperature Modulation : Low temperatures (-20°C) favor kinetic control, reducing epimerization risks in cyclohexane derivatives .

Q. What computational tools predict the compound’s interactions with biological targets?

  • Methodological Answer :

Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., cyclooxygenase or cytochrome P450) using PubChem 3D conformer data .

MD Simulations : GROMACS or AMBER simulate dynamic interactions, highlighting hydrogen bonds between the ethanol group and catalytic residues .

QSAR Modeling : Correlate substituent effects (e.g., cyclohexane ring size) with bioactivity using datasets from PubChem BioAssay .

Q. How does the compound’s stability vary under different pH conditions?

  • Methodological Answer :

  • Acidic Conditions (pH < 3) : Protonation of the aminomethyl group (pKa ~9–10) enhances solubility but may lead to ethanol group oxidation. Monitor via HPLC .
  • Basic Conditions (pH > 10) : Deprotonation of the ethanol -OH (pKa ~16–18) increases nucleophilicity, risking esterification or ether formation. Stabilize with inert atmospheres (N₂/Ar) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for aminomethylation steps?

  • Methodological Answer :

  • Source Variability : Yields may differ due to solvent purity (e.g., anhydrous DMF vs. technical grade) or catalyst loading (e.g., 5 mol% Pd-C vs. 10 mol%) .
  • Byproduct Identification : Use LC-MS to detect imine intermediates or over-reduction products (e.g., cyclohexane-methanol), then optimize reaction time and reductant stoichiometry .

Q. Why do biological activity assays show conflicting results across studies?

  • Methodological Answer :

  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. HeLa) or buffer systems (e.g., PBS vs. Tris-HCl) alter compound permeability and target engagement .
  • Metabolic Interference : Liver microsome pre-incubation (e.g., rat vs. human) may generate active/inactive metabolites, requiring metabolite profiling via UPLC-QTOF .

Comparative Studies

Q. How does the compound’s reactivity compare to analogs like 1-[1-(Aminomethyl)cyclobutyl]ethan-1-ol?

  • Methodological Answer :

  • Ring Strain Effects : The cyclohexane ring’s lower strain (vs. cyclobutane) reduces susceptibility to ring-opening reactions (e.g., acid-catalyzed hydrolysis) .
  • Steric Accessibility : Cyclohexane’s chair conformation shields the aminomethyl group, slowing nucleophilic substitutions compared to planar cyclobutane derivatives .

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